molecular formula C13H24BN3O2 B1399727 N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine CAS No. 877149-80-9

N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine

Cat. No.: B1399727
CAS No.: 877149-80-9
M. Wt: 265.16 g/mol
InChI Key: KQOQBZWWJPKONC-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine is a useful research compound. Its molecular formula is C13H24BN3O2 and its molecular weight is 265.16 g/mol. The purity is usually 95%.
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Biological Activity

N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available data on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethylamino group and a pyrazole moiety linked to a boron-containing dioxaborolane. The molecular formula is C16H26BNO3C_{16}H_{26}BNO_3 with a molecular weight of approximately 291.2 g/mol.

PropertyValue
Molecular FormulaC₁₆H₂₆BNO₃
Molecular Weight291.2 g/mol
CAS Number873078-93-4
Purity98%

Research indicates that compounds containing the pyrazole and dioxaborolane structures exhibit various biological activities, particularly in the modulation of enzyme activities related to cancer and inflammation. The presence of the dioxaborolane moiety is believed to enhance the compound's ability to interact with biological targets through boron coordination chemistry, which can facilitate interactions with nucleophiles in biological systems.

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds featuring pyrazole and dioxaborolane structures. For instance:

  • Inhibition of Receptor Tyrosine Kinases : Compounds with similar scaffolds have shown significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A study reported that certain pyrazolo[4,3-b]pyridine derivatives exhibited over 50% inhibition against FGFR1 at concentrations as low as 10 µM .
  • Cell Proliferation Studies : In vitro studies demonstrated that compounds with the dioxaborolane group could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Neuroprotective Effects

This compound has also been investigated for neuroprotective properties:

  • Modulation of Muscarinic Receptors : Research has indicated that derivatives of pyrazole can act as positive allosteric modulators (PAMs) for muscarinic receptors, enhancing acetylcholine signaling which is crucial for cognitive functions .

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, the compound was tested alongside known FGFR inhibitors. The results showed that it significantly reduced cell viability at micromolar concentrations and induced apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotection in Animal Models

Animal studies demonstrated that administration of N,N-dimethyl derivatives led to improved outcomes in models of neurodegenerative diseases by reducing oxidative stress markers and enhancing neuronal survival rates.

Properties

IUPAC Name

N,N-dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BN3O2/c1-12(2)13(3,4)19-14(18-12)11-9-15-17(10-11)8-7-16(5)6/h9-10H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOQBZWWJPKONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20727767
Record name N,N-Dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877149-80-9
Record name N,N-Dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.250 g, 1.29 mmol), dimethylamino ethyl chloride (0.37 g, 2.58 mmol) and potassium carbonate (0.534 g, 3.87 mmol) were dissolved in 3 mL of dry dimethylformamide. The reaction mixture was heated in a Biotage Initiator series microwave at 190° C. for 1 hour. The reaction mixture was poured into 300 mL of ethyl acetate and 50 of mL brine. The organic layer was separated, dried with magnesium sulfate, filtered, and concentrated to afford the title compound. 1H NMR (600 MHz, CDCl3) δ 7.76 (s, 1H); 7.72 (s, 1H); 4.22 (t, 2H); 2.94 (s, 3H); 2.86 (s, 3H); 2.74 (t, 2H); 1.29 (s, 12H).
Quantity
0.25 g
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reactant
Reaction Step One
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0.37 g
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reactant
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0.534 g
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reactant
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3 mL
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solvent
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300 mL
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reactant
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brine
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

The title compound was prepared from pyrazole-4-boronic acid pinacol ester and 2-chloro-N,N-(dimethyl)ethylamine hydrochloride according to Method AC (heating to 90° C. for 6 days before addition of further 2-chloro-N,N-(dimethyl)ethylamine hydrochloride and triethylamine, then heating to 90° C. for a further 3 days) and was isolated as a brown oil (43%). LCMS (ES+) 266 (M+H)+, RT 1.73 minutes (Method 1).
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
2-chloro-N,N-(dimethyl)ethylamine hydrochloride
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
2-chloro-N,N-(dimethyl)ethylamine hydrochloride
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Yield
43%

Synthesis routes and methods III

Procedure details

A mixture of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (60.0 mg, 0.309 mmol), β-dimethylaminoethyl chloride hydrochloride (49.0 mg, 0.340 mmol) and cesium carbonate (0.302 g, 0.928 mmol) in acetonitrile (1 mL) was stirred at 90° C. overnight. The reaction mixture was cooled to ambient temperature, quenched with water, and extracted with methylene chloride. The combined organic layers were dried over MgSO4, then filtered and concentrated under reduced pressure to give the desired product (60 mg, 88%). LCMS calculated for C13H25BN3O2 (M+H)+: m/z=266.2. Found: 266.2.
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
49 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
0.302 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods IV

Procedure details

1-(2-Chloro-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (664 mg, 2.59 mmol) was dissolved in a 2M solution of dimethyl amine in THF (15.32 mL, 30.6 mmol) and stirred for 48 hrs at room temperature. A scoop of potassium iodide was added to the reaction flask and the mixture stirred at 75° C. for 48 hrs. The mixture was cooled, diluted with water and extracted with ethyl acetate. The organics were washed with water and brine, dried over anhydrous sodium sulfate, filtered and concentrated to afford the title compound (519 mg, 76%). 1H NMR (300 MHz, CDCl3): δ 7.79 (d, 2H), 4.35 (t, 2H), 2.95 (t, 2H), 2.37 (s, 6H), 1.32 (s, 12H).
Name
Quantity
15.32 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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solution
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Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine
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N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine
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N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine
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N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine
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N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine
Reactant of Route 6
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N,N-dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine

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